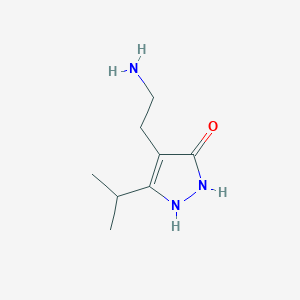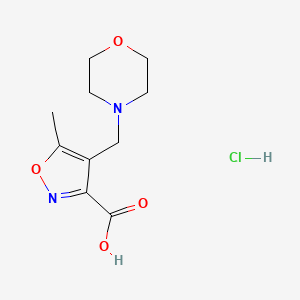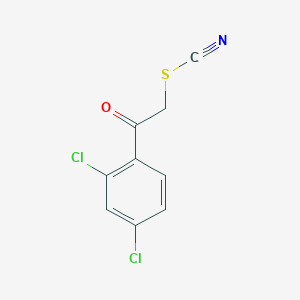
2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate
Overview
Description
The compound 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate is a chemical of interest due to its potential applications and structural properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer some aspects of the compound . For instance, papers discuss related chlorophenyl compounds and their synthesis, molecular structure, and reactivity, which can be relevant when considering the synthesis and properties of this compound.
Synthesis Analysis
The synthesis of related chlorophenyl compounds typically involves the reaction of chlorophenacyl bromide with various acids or nucleophiles in the presence of a base such as potassium or sodium carbonate in a DMF medium at room temperature . This method could potentially be adapted for the synthesis of this compound by using appropriate starting materials and conditions tailored to introduce the thiocyanate group.
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using techniques such as IR and single-crystal X-ray diffraction studies . These methods could be employed to determine the molecular structure of this compound, ensuring the correct formation of the compound and providing detailed geometric parameters.
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds towards nucleophiles has been studied, showing that they can undergo various nucleophilic addition reactions . This suggests that this compound may also exhibit interesting reactivity patterns, which could be explored to synthesize novel derivatives or to understand its behavior in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds, such as their acid dissociation constants and antimicrobial activity, have been characterized using techniques like potentiometric titration and antimicrobial assays . Similar studies could be conducted on this compound to determine its properties, which could be crucial for its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
- 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate can be synthesized through the conversion of phenoxymethyl and phenylthiomethyl chlorides into thiocyanates. This process uses potassium thiocyanate in acetone or alcohol and results in compounds with the thiocyanate structure, such as 2: 4-Dichlorophenoxymethyl thiocyanate. This compound is known to undergo isomerization to the isothiocyanate under certain conditions (Barber, Cottrell, & Green, 2007).
Molecular Structure and Vibrational Analysis
- Vibrational spectra and molecular structure analysis of related compounds, such as 1-(adamantan-1-ylcarbonyl)-3-(2,3-dichlorophenyl)thiourea and its isomers, provide insights into the formation of specific intramolecular and intermolecular hydrogen bonds. These bonds significantly influence the vibrational modes and structural stability of the compounds (Saeed, Ashraf, Erben, & Simpson, 2017).
Antimicrobial Activity
- Certain derivatives of this compound, such as allylic thiocyanates with halogenated aryl groups, demonstrate moderate-to-high antimicrobial activity against pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) strains. These findings suggest potential applications in developing new antimicrobial agents (Sá, Ferreira, Lima, dos Santos, Orlandi, & Fernandes, 2014).
Chemical Reactions and Transformations
- The compound reacts with various nucleophiles to produce different derivatives, demonstrating its versatility in organic synthesis. For example, reactions with potassium thiocyanate yield specific thiocyanato derivatives, which show stability and specific hydrolysis properties under various conditions (Flowers, Robinson, Taylor, & Tipping, 1981).
Environmental and Toxicological Studies
- Studies on related compounds like 2,4-dichlorophenol, often present in environmental and wastewater samples, provide insights into the degradation processes and potential environmental impacts of similar compounds. These studies are crucial for understanding the behavior of such chemicals in natural environments and developing effective wastewater treatment methods (Sun & Pignatello, 1993).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), which is known to target plant growth hormones, specifically auxins .
Mode of Action
2,4-d, a structurally similar compound, is known to act as a synthetic auxin, inducing uncontrolled growth and eventually death in susceptible plants . It’s absorbed through the leaves and translocated to the meristems of the plant .
Biochemical Pathways
The tfda gene, which encodes α-ketoglutarate-dependent dioxygenase, catalyzes the first step of the 2,4-d degradation pathway . This enzyme might play a role in the biochemical pathways affected by 2,4-Dichlorophenacyl thiocyanate.
Pharmacokinetics
The safety data sheet suggests that if inhaled or ingested, the compound should be removed from the body as quickly as possible .
Result of Action
Based on its structural similarity to 2,4-d, it may cause uncontrolled growth and eventual death in susceptible plants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichlorophenacyl thiocyanate. For instance, the safety data sheet advises against letting the chemical enter drains and recommends storing it in a well-ventilated place .
properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NOS/c10-6-1-2-7(8(11)3-6)9(13)4-14-5-12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNNFKLKIQXPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559802 | |
| Record name | 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125488-14-4 | |
| Record name | 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


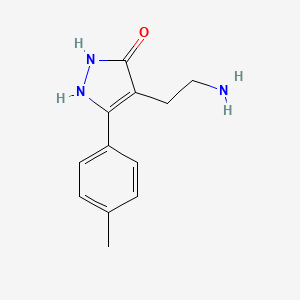
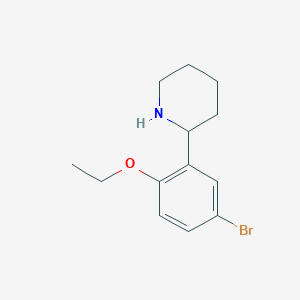
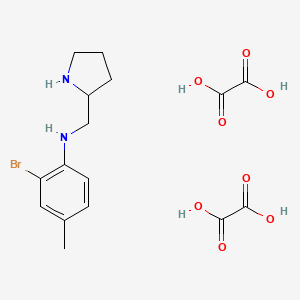
![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286335.png)
![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)
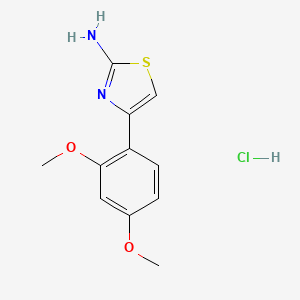
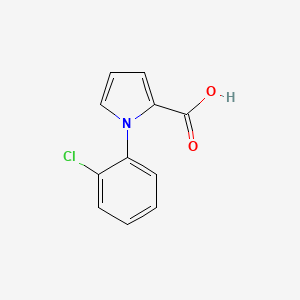

![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1286343.png)
